

# Spectroscopic Analysis of 2-Bromo-6-fluoropyrazine: A Technical Overview

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## Compound of Interest

Compound Name: 2-Bromo-6-fluoropyrazine

Cat. No.: B597138

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This technical guide provides a summary of the currently available spectroscopic information for the heterocyclic compound **2-Bromo-6-fluoropyrazine**. This compound is of interest to researchers in medicinal chemistry and materials science due to its potential as a building block in the synthesis of novel molecules. However, a comprehensive public repository of its spectroscopic data and detailed experimental protocols remains limited.

## Physicochemical Properties

A summary of the basic physicochemical properties of **2-Bromo-6-fluoropyrazine** is presented in Table 1. This information is aggregated from various chemical supplier databases.

Property	Value	Source
CAS Number	1209458-12-7	Commercially Available
Molecular Formula	C <sub>4</sub> H <sub>2</sub> BrFN <sub>2</sub>	Calculated
Molecular Weight	176.97 g/mol	Calculated

## Spectroscopic Data

Detailed experimental spectroscopic data for **2-Bromo-6-fluoropyrazine** is not widely available in the public domain. While some commercial suppliers indicate the availability of spectral data

such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry upon request, published and peer-reviewed comprehensive datasets are scarce. A patent application (WO2024155746A1) mentions the synthesis of this compound, suggesting that characterization data exists, though it is not detailed in publicly accessible documents.

#### $^1\text{H}$ NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

While a definitive peak list and coupling constants are not publicly available, the expected  $^1\text{H}$  NMR spectrum of **2-Bromo-6-fluoropyrazine** would feature two signals in the aromatic region, corresponding to the two protons on the pyrazine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine, fluorine, and nitrogen atoms.

#### $^{13}\text{C}$ NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The proton-decoupled  $^{13}\text{C}$  NMR spectrum is expected to show four distinct signals for the four carbon atoms of the pyrazine ring. The carbons bonded to the electronegative bromine and fluorine atoms would exhibit characteristic chemical shifts and potentially coupling with the fluorine atom.

#### IR (Infrared) Spectroscopy

The IR spectrum would likely display characteristic absorption bands for C-H stretching in the aromatic region, C=N and C=C stretching vibrations of the pyrazine ring, and C-Br and C-F stretching vibrations.

#### Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal abundance of  $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

## Experimental Protocols

Detailed, validated experimental protocols for the acquisition of spectroscopic data for **2-Bromo-6-fluoropyrazine** are not available in published literature. However, general

methodologies for the spectroscopic analysis of pyrazine derivatives can be adapted.

#### General Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve a few milligrams of **2-Bromo-6-fluoropyrazine** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
- $^{13}\text{C}$  NMR Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

#### General Protocol for IR Spectroscopy

- Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ) or as a  $\text{KBr}$  pellet.
- Instrument: Use a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Data Processing: Perform background correction and present the data as transmittance or absorbance.

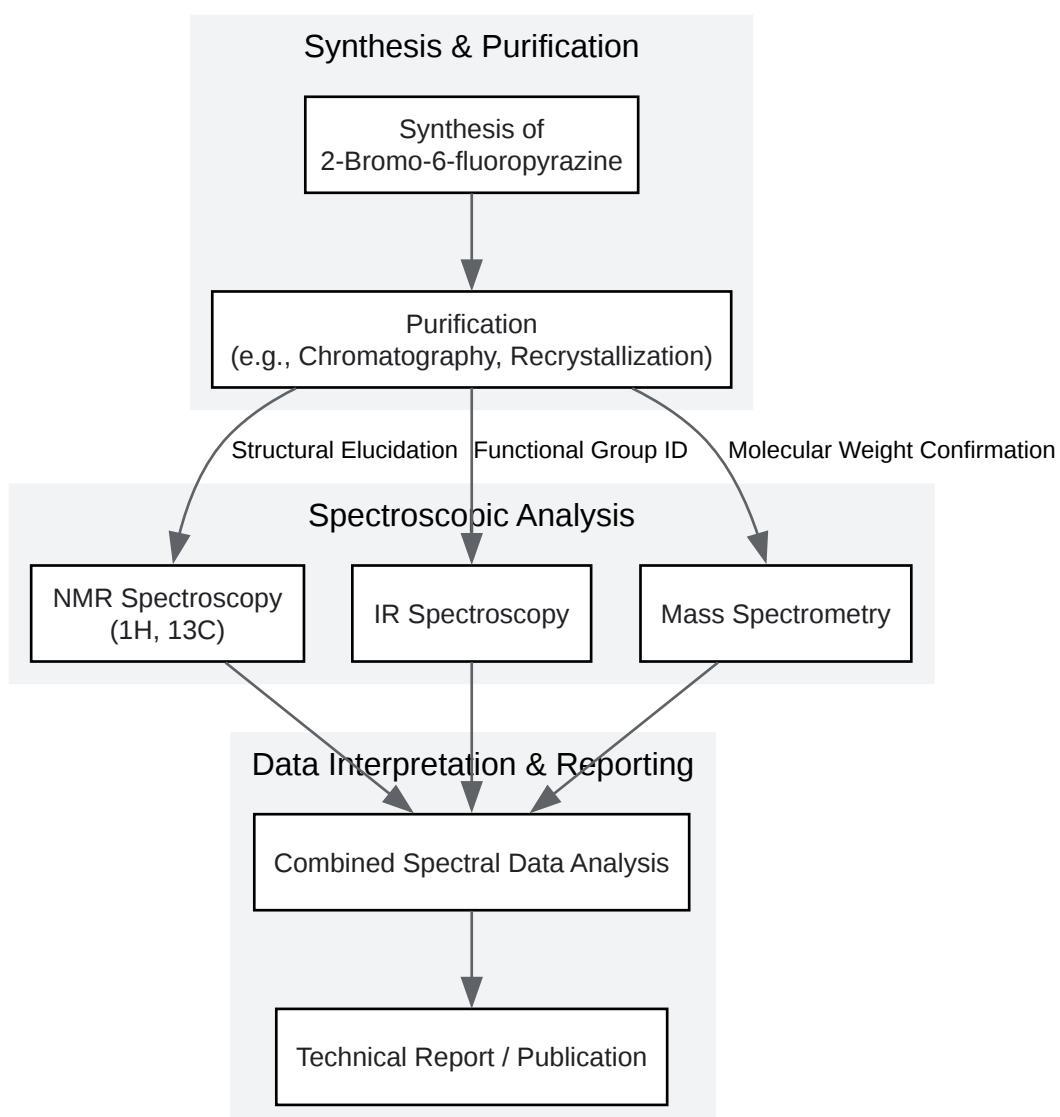
#### General Protocol for Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Utilize a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like **2-Bromo-6-fluoropyrazine**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Disclaimer: This document is intended for informational purposes for a scientific audience. The lack of publicly available, peer-reviewed spectroscopic data necessitates that any researcher working with **2-Bromo-6-fluoropyrazine** perform their own comprehensive characterization to confirm the identity and purity of their material.

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